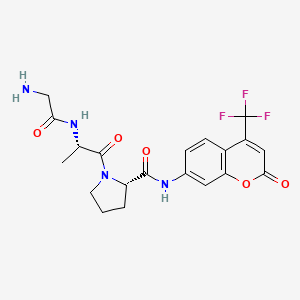

H-Gly-Ala-Pro-AFC

Description

Significance of Proteases in Biological Systems and Disease Pathogenesis

Proteases, also known as peptidases or proteinases, are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. These enzymes are fundamental to virtually every biological process. nih.govsinobiological.com Initially viewed as simple degradative tools for protein catabolism, it is now understood that proteases perform highly specific and regulated functions. nih.gov They are crucial for DNA replication, cell proliferation and differentiation, wound repair, immune responses, blood coagulation, and programmed cell death (apoptosis). nih.govmdpi.com Proteases act as molecular scissors, regulating the activity and localization of many proteins, creating new bioactive molecules, and amplifying molecular signals. nih.gov

Given their central role, it is not surprising that alterations in protease activity are linked to a wide range of human diseases. nih.govmdpi.com Dysregulated proteolysis contributes to the pathogenesis of cancer, inflammatory disorders, cardiovascular diseases, neurodegenerative conditions, and diabetes. nih.govmdpi.comnih.govahajournals.org For instance, certain proteases are implicated in the degradation of the extracellular matrix, which can facilitate tumor invasion and metastasis, while others, like dipeptidyl peptidase-4 (DPP-IV), play a major role in glucose metabolism. ahajournals.orgwikipedia.org This direct involvement in disease makes proteases critical targets for pharmaceutical development and valuable as diagnostic and prognostic biomarkers. nih.govnih.gov

Role of Fluorogenic Peptide Substrates in Protease Activity Profiling

Studying the activity of specific proteases is key to understanding their function and identifying potential inhibitors. Fluorogenic peptide substrates are powerful tools designed for this purpose. scbt.com These synthetic substrates consist of a short peptide sequence, which mimics the natural cleavage site of a target protease, covalently linked to a fluorescent molecule (a fluorophore). thermofisher.com In its intact state, the fluorescence of the attached fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), is quenched.

When the target protease recognizes and cleaves the peptide sequence, the fluorophore is released. americanpeptidesociety.org This cleavage event leads to a significant increase in fluorescence intensity, which can be monitored in real-time using a fluorometer. scbt.com This method offers several advantages for protease activity profiling:

High Sensitivity: It can detect very low levels of enzyme activity. aatbio.com

Continuous Monitoring: It allows for the continuous measurement of reaction rates, which is ideal for kinetic studies to determine parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). americanpeptidesociety.orgspringernature.com

Specificity: The peptide sequence can be tailored to be highly specific for a single protease, minimizing interference from other enzymes in a complex biological sample. thermofisher.comnih.gov

High-Throughput Screening: The assay format is simple and rapid, making it well-suited for screening large libraries of compounds to identify potential enzyme inhibitors. aatbio.com

Overview of H-Gly-Ala-Pro-AFC as a Synthetic Fluorogenic Tripeptide Substrate and its Analogues

H-Gly-Ala-Pro-AFC is a synthetic fluorogenic substrate designed for the study of specific proteases. It consists of the tripeptide sequence Glycyl-Alaninyl-Proline linked to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). The peptide sequence is designed to be recognized and cleaved by prolyl peptidases, a family of serine proteases that target peptide bonds involving a proline residue. wikipedia.orgresearchgate.net

The primary target for substrates with a penultimate proline is Dipeptidyl Peptidase IV (DPP-IV), an enzyme that cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides. wikipedia.orgcambridge.org Based on its structure, H-Gly-Ala-Pro -AFC is a substrate for DPP-IV, which would cleave the bond between Proline and the AFC fluorophore. Another related enzyme, Fibroblast Activation Protein (FAP), also exhibits prolyl peptidase activity. However, FAP shows a more stringent substrate specificity, strongly preferring a Glycine (B1666218) residue at the P2 position (the second amino acid from the cleavage site). usc.galresearchgate.net

Several analogous compounds are used in protease research, each with specific characteristics and applications. These analogues often vary in their peptide sequence or the attached fluorophore, which can alter their specificity and fluorescent properties.

| Substrate Name | Peptide Sequence | Fluorophore | Typical Target Protease(s) | Excitation/Emission (nm) |

| H-Gly-Ala-Pro-AFC | Gly-Ala-Pro | AFC | DPP-IV | ~380 / ~500 |

| H-Ala-Pro-AFC | Ala-Pro | AFC | DPP-IV, FAP anaspec.comglpbio.com | 380 / 500 anaspec.commedchemexpress.com |

| H-Gly-Pro-AMC | Gly-Pro | AMC | DPP-IV aatbio.comeurogentec.com | ~350 / ~450 eurogentec.commedchemexpress.com |

| Ac-Gly-Pro-AFC | Acetyl-Gly-Pro | AFC | FAP medchemexpress.com | Not specified |

These substrates, including H-Gly-Ala-Pro-AFC, are instrumental in dissecting the complex roles of prolyl peptidases in health and disease, facilitating the discovery of novel therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

219137-81-2 |

|---|---|

Molecular Formula |

C20H21F3N4O5 |

Molecular Weight |

454.4 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C20H21F3N4O5/c1-10(25-16(28)9-24)19(31)27-6-2-3-14(27)18(30)26-11-4-5-12-13(20(21,22)23)8-17(29)32-15(12)7-11/h4-5,7-8,10,14H,2-3,6,9,24H2,1H3,(H,25,28)(H,26,30)/t10-,14-/m0/s1 |

InChI Key |

PPEWSWVSYPTILJ-HZMBPMFUSA-N |

SMILES |

CC(C(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)CN |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)CN |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)CN |

sequence |

GAP |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Fluorogenic Peptide Substrates

Solid-Phase Peptide Synthesis Techniques for H-Gly-Ala-Pro-AFC and Similar Constructs

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling peptide chains like Gly-Ala-Pro found in the target compound. nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. ethz.chlsu.edu The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach for synthesizing such peptides. mdpi.comthermofisher.com

The synthesis of a peptide like H-Gly-Ala-Pro-AFC on a solid support follows a cyclical process:

Resin Preparation: The synthesis typically begins with a resin, such as a Rink Amide resin, which is suitable for producing C-terminal amides upon cleavage. nih.govrsc.orgstanford.edu For a fluorogenic substrate like H-Gly-Ala-Pro-AFC, the synthesis starts by anchoring the 7-amino-4-(trifluoromethyl)coumarin (B1665040) (AFC) moiety to this resin.

Amino Acid Coupling: The first amino acid, in this case, Fmoc-Pro-OH, is activated using a coupling agent and then added to the resin-bound AFC. Common coupling agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium-based reagents like HBTU or HATU, often used with an additive like Oxyma to minimize side reactions. rsc.orgsci-hub.senih.gov

Deprotection: The Fmoc protecting group on the newly added proline is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amino group for the next coupling step. ethz.ch

Chain Elongation: The cycle of coupling and deprotection is repeated for the subsequent amino acids, Alanine (B10760859) and then Glycine (B1666218), to build the peptide sequence. nih.gov

Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin support. This is achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (B1312306) (TIS) to remove the side-chain protecting groups and release the final peptide amide. mdpi.comnih.gov

This automated and cyclical nature allows for the efficient synthesis of peptides. sci-hub.se

| Component/Step | Description | Example(s) | Reference |

|---|---|---|---|

| Solid Support (Resin) | Inert, insoluble matrix to which the peptide is anchored. The choice of resin determines the C-terminal functionality. | Rink Amide Resin, Wang Resin | nih.govmdpi.comresearchgate.net |

| Protecting Group | Temporarily blocks the N-terminus of the amino acid to prevent self-polymerization. | Fmoc (9-fluorenylmethoxycarbonyl) | |

| Coupling Reagents | Activate the carboxyl group of the incoming amino acid to facilitate peptide bond formation. | HBTU, HATU, DIC/Oxyma | rsc.orgsci-hub.se |

| Deprotection Reagent | Removes the N-terminal protecting group to allow for the next coupling cycle. | Piperidine in DMF | ethz.ch |

| Cleavage Cocktail | A strong acid solution that cleaves the completed peptide from the resin and removes side-chain protecting groups. | TFA/TIS/H₂O (95:2.5:2.5) | mdpi.comnih.gov |

Incorporation of Fluorogenic Moieties: The 7-Amino-4-(trifluoromethyl)coumarin (AFC) Tag

The functionality of H-Gly-Ala-Pro-AFC as a fluorogenic substrate is entirely dependent on the 7-Amino-4-(trifluoromethyl)coumarin (AFC) group. AFC is a coumarin (B35378) derivative that is highly fluorescent upon cleavage from the peptide. biosynth.commedchemexpress.com In its conjugated form (as a peptide amide), the fluorescence of the AFC molecule is significantly quenched. google.com Enzymatic hydrolysis of the amide bond between the C-terminal proline and the amino group of AFC liberates the free AFC, resulting in a strong fluorescent signal that can be monitored to measure enzyme activity. medchemexpress.com

The incorporation of AFC is a critical step in the synthesis. For C-terminal labeled substrates like H-Gly-Ala-Pro-AFC, the synthesis begins with the fluorophore itself. The AFC molecule is first attached to the solid-phase resin. nih.gov The peptide is then synthesized sequentially on the free amino group of the resin-bound AFC, following the standard SPPS protocol described previously. This strategy ensures that the AFC moiety is positioned precisely at the C-terminus, ready to be released by the target protease.

Amino acid and peptide derivatives of AFC are widely used to monitor the activities of various peptidases. medchemexpress.comosti.gov For instance, Ac-DEVD-AFC is a well-known substrate used to measure the activation of caspases. medchemexpress.com

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 7-Amino-4-(trifluoromethyl)coumarin | osti.gov |

| Molecular Formula | C₁₀H₆F₃NO₂ | biosynth.com |

| Molecular Weight | 229.16 g/mol | biosynth.com |

| Excitation Wavelength (as free AFC) | ~400 nm | medchemexpress.com |

| Emission Wavelength (as free AFC) | ~490-500 nm | medchemexpress.com |

| Function | Fluorogenic reporter group released upon enzymatic cleavage of the amide bond. | medchemexpress.com |

Strategies for Peptide Stability and Purity in Fluorogenic Substrate Synthesis

The synthesis of high-quality fluorogenic substrates requires stringent control over stability and purity. Several factors can impact the final product, and various strategies are employed to mitigate these issues.

Purity and Purification: After cleavage from the solid support, the crude peptide product contains not only the desired full-length peptide but also various impurities, such as truncated or deletion sequences that may have formed during incomplete coupling or deprotection steps. nih.gov The presence of the hydrophobic AFC tag can sometimes complicate the purification process, making it difficult to separate the desired product from similar hydrophobic impurities. nih.gov

The standard and most effective method for purifying fluorogenic peptides is reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.govsb-peptide.com This technique separates molecules based on their hydrophobicity, allowing for the isolation of the target peptide to a high degree of purity (>95%). nih.govthermofisher.com The purity of the final product is typically confirmed by analytical HPLC and its identity is verified by mass spectrometry. nih.gov

Peptide Stability: The chemical stability of the peptide during and after synthesis is also a major consideration.

Backbone Modifications: While not present in the simple H-Gly-Ala-Pro-AFC structure, strategies to enhance proteolytic stability in other peptide substrates include the incorporation of non-natural amino acids, such as D-amino acids, or N-methylation of the peptide backbone. acs.orgnih.gov These modifications can hinder protease access to the scissile bond. acs.org

Cyclization: Another advanced strategy to improve stability is macrocyclization, which creates a more rigid structure that is less susceptible to enzymatic degradation. acs.orgrsc.org

Synthetic Conditions: During synthesis, certain chemical bonds may be labile. For instance, some fluorophores or linkers may be sensitive to the standard deprotection conditions (e.g., piperidine). In such cases, milder reagents may be required to prevent unwanted side reactions or degradation of the product. stanford.edu The final cleavage from the resin must also be carefully controlled to avoid degradation of the peptide or fluorophore.

| Challenge | Strategy | Description | Reference |

|---|---|---|---|

| Synthetic Impurities | RP-HPLC Purification | Separates the target peptide from truncated/deletion sequences based on hydrophobicity. | nih.govnih.gov |

| Incorrect Mass | Mass Spectrometry | Confirms the molecular weight of the purified peptide, ensuring the correct sequence was synthesized. | mdpi.comnih.gov |

| Proteolytic Degradation | Structural Modification (General) | Incorporation of D-amino acids, N-methylation, or cyclization can increase resistance to proteases. | acs.orgnih.gov |

| Side Reactions During Synthesis | Optimization of Reagents | Using milder deprotection bases or optimized coupling agents to prevent unwanted chemical modifications. | stanford.edu |

Methodologies for Quantitative Protease Activity Assays Using H Gly Ala Pro Afc

Development of Fluorimetric Enzyme Assays

Fluorimetric assays utilizing H-Gly-Ala-Pro-AFC are predicated on the principle that the enzymatic hydrolysis of the peptide bond between the proline and AFC releases the fluorophore. The intact substrate is largely non-fluorescent, but upon cleavage, the free AFC exhibits strong fluorescence at an emission wavelength of approximately 500 nm when excited at around 380 nm. eurogentec.comanaspec.com This change in fluorescence provides a direct and continuous measure of enzyme activity.

Assay Optimization for High-Throughput Screening (HTS)

The adaptation of enzyme assays for High-Throughput Screening (HTS) is crucial for the rapid evaluation of large compound libraries. nih.govresearchgate.net Optimization of assays using H-Gly-Ala-Pro-AFC for HTS involves several key parameters to ensure robustness, reproducibility, and sensitivity.

A primary step is the determination of optimal concentrations for both the enzyme and the substrate. For instance, in developing an HTS-compatible assay for viral proteases, researchers used serial dilutions of the enzyme with a constant amount of a fluorogenic substrate to find satisfactory reaction rates suitable for a 384-well plate format. biorxiv.org This ensures the reaction proceeds within a linear range for the duration of the measurement, allowing for accurate velocity calculations. biorxiv.org The final concentrations are chosen to provide a sufficient signal-to-background ratio while conserving reagents.

Assay conditions such as buffer composition, pH, and temperature are also optimized. For example, inhibition of Fibroblast Activation Protein (FAP) using a similar substrate was assayed in a buffer of 100 mM Tris and 100 mM NaCl at various pH values to determine the optimal conditions for activity and inhibition. nih.gov For HTS, the assay volume is minimized, and the stability of all reagents under the screening conditions is confirmed. A critical parameter for validating an HTS assay is the Z-prime (Z') factor, a statistical indicator of assay quality. A Z' factor greater than or equal to 0.5 indicates an excellent assay suitable for screening. nih.gov

Table 1: Key Parameters for HTS Assay Optimization

| Parameter | Objective | Example Consideration |

| Enzyme Concentration | Ensure a linear reaction rate and a sufficient signal window. | Test serial dilutions to find the lowest concentration that gives a robust signal. biorxiv.org |

| Substrate Concentration | Often set near the Michaelis constant (Km) for sensitivity to competitive inhibitors. | For some assays, 1 µM substrate with 20 nM enzyme was found to be optimal. biorxiv.org |

| Buffer & pH | Maintain optimal enzyme activity and stability. | A buffer of 100 mM Tris, 100 mM NaCl was used for FAP activity assays. nih.gov |

| Temperature | Ensure consistent reaction rates. | Assays are typically performed at a constant temperature, such as 37°C. nih.govnih.gov |

| Incubation Time | Capture the initial linear phase of the reaction. | Kinetic reads over a period like 60 minutes are common. nih.govthermofisher.com |

| Z' Factor | Validate assay quality for screening. | Aim for a Z' factor ≥ 0.5. nih.gov |

Standard Curve Generation for Quantitative Product Detection

To translate the raw fluorescence units into the actual amount of product formed, a standard curve is essential. This is generated using known concentrations of the free fluorophore, in this case, AFC. nih.gov By measuring the fluorescence of a dilution series of AFC under the same assay conditions (buffer, volume, plate type), a linear relationship between concentration and fluorescence intensity can be established. nih.govbiorxiv.org

This standard curve allows for the precise calculation of the amount of AFC released in the enzymatic reaction, enabling the determination of the reaction velocity in terms of molar concentration per unit of time (e.g., pmol/min or µM/sec). nih.govbiorxiv.org For example, in the quantification of FAP activity, a standard curve for AMC (a similar coumarin-based fluorophore) was linear in the concentration range of 0–600 pmol, allowing for accurate interpolation of sample data. nih.gov Similarly, when assessing FAP expression in transfected cells using H-Ala-Pro-AFC, a standard curve was generated with purified recombinant FAP to quantify enzyme concentration. nih.gov

Inhibition Studies and Compound Screening

H-Gly-Ala-Pro-AFC is a valuable substrate for screening and characterizing protease inhibitors. The continuous nature of the fluorimetric assay allows for detailed kinetic analysis of inhibitor potency and selectivity.

Kinetic Analysis of Protease Inhibitor Potency (e.g., Ki determination)

The determination of the inhibition constant (Ki) is a critical measure of an inhibitor's potency. For competitive inhibitors, the Ki value can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are then fitted to kinetic models, such as the Michaelis-Menten equation, to derive the Ki value. capes.gov.br

Progress curve analysis is another powerful method, particularly for tight-binding or irreversible inhibitors. In this method, the protease is added to a reaction mixture containing both the inhibitor and the substrate, and the reaction is monitored continuously over time. capes.gov.br The shape of the resulting progress curve provides information about the mechanism and potency of the inhibitor. For instance, the Ki values for the inhibition of various prolyl peptidases by Ac-Gly-boroPro were determined using the method of progress curves for tight-binding competitive inhibitors. capes.gov.br This involved monitoring time-dependent inhibition by following the cleavage of substrates like Ala-Pro-AFC. capes.gov.br

Assessment of Inhibitor Selectivity against Various Proteases

A crucial aspect of drug development is ensuring that an inhibitor is selective for its target enzyme, minimizing off-target effects. The selectivity of a compound is assessed by testing its inhibitory activity against a panel of related proteases. oaepublish.comnih.gov

Using H-Gly-Ala-Pro-AFC or structurally similar substrates, the inhibitory potency (IC50 or Ki) of a compound can be determined for the target protease and then compared to its potency against other proteases. nih.gov For example, a study aiming to develop a selective inhibitor for Fibroblast Activation Protein (FAP) tested the compound Ac-Gly-prolineboronic acid against a panel of other prolyl peptidases, including dipeptidyl peptidase-4 (DPP-4), DPP-7, DPP-8, DPP-9, and others. nih.gov The inhibitor was found to have a Ki of 23 nM for FAP, which was approximately 9- to 5400-fold lower than its Ki values for the other proteases, demonstrating high selectivity. nih.gov Such panels often include enzymes with overlapping substrate specificities to provide a stringent test of selectivity.

Table 2: Example of Inhibitor Selectivity Profile

| Protease | Substrate Used | Inhibitor Ki (nM) | Fold Selectivity (vs. FAP) |

| FAP | Ac-Gly-Pro-AFC | 23 ± 3 | 1 |

| DPP-4 | Gly-Pro-AFC | >125,000 | >5400 |

| DPP-7 | Ala-Pro-AFC | 200 ± 20 | ~9 |

| DPP-8 | Ala-Pro-AFC | 2,700 ± 400 | ~117 |

| DPP-9 | Ala-Pro-AFC | 12,000 ± 1,000 | ~522 |

| Prolyl Oligopeptidase | Z-Gly-Pro-AMC | 7,600 ± 1,200 | ~330 |

| Acylpeptide Hydrolase | Ac-Ala-AMC | 2,600 ± 500 | ~113 |

| Data derived from a study on Ac-Gly-boroPro, demonstrating a method for assessing selectivity. nih.gov |

Integration with Spectrophotometric and Spectrofluorometric Instrumentation

The use of H-Gly-Ala-Pro-AFC and similar fluorogenic substrates is intrinsically linked to spectrofluorometric instrumentation. Fluorescence microplate readers are the primary instruments used for these assays, especially in an HTS context, as they can read entire 96-well or 384-well plates rapidly. nih.govnih.gov

These instruments are equipped with specific filters or monochromators to select the optimal excitation and emission wavelengths for the AFC fluorophore, which are approximately 380 nm and 500 nm, respectively. eurogentec.comanaspec.com For example, in an assay measuring DPP-4 and FAP activity with H-Ala-Pro-AFC, fluorescence was detected using a multi-label counter at an excitation wavelength of 405 nm and an emission wavelength of 535 nm, showing slight variations in instrument settings are common. nih.gov The continuous kinetic monitoring capabilities of modern plate readers allow for the measurement of fluorescence changes over time, which is essential for determining initial reaction velocities and for progress curve analysis. nih.govcapes.gov.br

Applications in Cellular and Molecular Biology Research

Monitoring Protease Activity in Cell Lysates and Recombinant Systems

H-Gly-Ala-Pro-AFC is a recognized substrate for dipeptidyl peptidase IV (DPP-IV), also known as CD26, and to a lesser extent, for other related proteases like Fibroblast Activation Protein (FAP). anaspec.comnih.govmedchemexpress.com Upon cleavage of the peptide bond between Proline and AFC by these enzymes, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) is released, which can be quantified to determine enzyme activity. anaspec.comnih.gov This principle is widely applied to measure the enzymatic activity of DPP-IV and FAP in various biological samples.

In research settings, this substrate is used to assess protease activity in cell lysates, providing insights into the cellular levels of active enzymes. nih.govsci-hub.se For instance, studies have utilized H-Gly-Ala-Pro-AFC to measure DPP-IV activity in extracts from gingival tissue and crevicular fluid in periodontitis research. nih.gov Similarly, it has been employed to determine the activity of recombinant FAP and DPP-IV, allowing for the characterization of their enzymatic properties and the screening of potential inhibitors. nih.govgoogle.comgoogle.com The substrate's utility extends to comparing the catalytic efficiencies of these enzymes, as demonstrated by kinetic analyses that revealed DPP-IV has a significantly higher catalytic efficiency for H-Ala-Pro-AFC compared to FAP. google.com

The following table summarizes the key enzymes that cleave H-Gly-Ala-Pro-AFC and their typical research applications.

| Enzyme | Research Application | Sample Types |

| Dipeptidyl Peptidase IV (DPP-IV/CD26) | Measuring enzyme activity, inhibitor screening, kinetic analysis | Cell lysates, recombinant protein preparations, tissue extracts, plasma, serum nih.govnih.govgoogle.comnih.gov |

| Fibroblast Activation Protein (FAP) | Characterizing enzyme activity, inhibitor screening | Recombinant protein preparations, cell lysates nih.govgoogle.com |

| Dipeptidyl Peptidase II (DPP II) | Detecting enzyme activity in pathological conditions | Tissue extracts, gingival crevicular fluid nih.gov |

Investigation of Protease Function in Cellular Pathways and Signaling

The activity of proteases like DPP-IV is integral to various cellular signaling pathways, and H-Gly-Ala-Pro-AFC serves as a tool to investigate these functions. DPP-IV is a key regulator of glucose metabolism through its inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). wikipedia.orgmdpi.com Consequently, this substrate is valuable in diabetes and metabolism research to study DPP-IV activity and the effects of its inhibitors. anaspec.comanaspec.com

DPP-IV's role extends to immune regulation, where it acts as a co-stimulatory molecule on T-cells. researchgate.netfrontiersin.org By modulating the activity of chemokines and other signaling peptides, DPP-IV influences cell migration, proliferation, and apoptosis. wikipedia.orgnih.gov The use of H-Gly-Ala-Pro-AFC allows researchers to quantify DPP-IV activity in these contexts, helping to elucidate its contribution to cellular signaling cascades. For example, studies have linked DPP-IV activity to the regulation of stromal cell-derived factor-1 (SDF-1), a chemokine involved in cell migration and insulin (B600854) resistance. mdpi.comfrontiersin.org

The table below outlines some of the cellular pathways and research areas where H-Gly-Ala-Pro-AFC is used to study protease function.

| Research Area | Cellular Pathway | Role of Protease (e.g., DPP-IV) |

| Diabetes/Metabolism | Incretin signaling | Inactivation of GLP-1, regulation of glucose homeostasis wikipedia.orgmdpi.com |

| Immunology | T-cell activation, Chemokine signaling | Co-stimulation of T-cells, cleavage of chemokines like SDF-1 researchgate.netfrontiersin.org |

| Cancer Biology | Tumor microenvironment | Modulation of growth factors and cell migration wikipedia.orgnih.gov |

| Cell Adhesion & Migration | Extracellular matrix interaction | Degradation of gelatin, interaction with fibronectin and collagen researchgate.netnih.gov |

Design and Application of Cell-Permeable Fluorogenic Probes for Intracellular Protease Activity

A significant challenge in studying intracellular protease activity is the delivery of probes across the cell membrane. While H-Gly-Ala-Pro-AFC itself has been used to measure protease activity in cell lysates, modifications and novel probe designs are often necessary for real-time imaging in living cells. The general principle involves creating cell-permeable versions of fluorogenic substrates. researchgate.net

The design of such probes often involves attaching the substrate moiety to a fluorophore in a way that its fluorescence is quenched. nih.govrsc.org Upon cleavage by the target intracellular protease, the fluorophore is released from the quencher, resulting in a "turn-on" fluorescence signal. acs.org This strategy has been successfully applied to develop probes for various proteases, including caspases involved in apoptosis. nih.gov While specific cell-permeable probes directly derived from the H-Gly-Ala-Pro-AFC sequence are not extensively detailed in the provided context, the underlying principles of their design are well-established. These principles include:

Fluorophore-Quencher Pairs: Utilizing Förster Resonance Energy Transfer (FRET) or static quenching mechanisms to keep the probe non-fluorescent until cleaved. nih.govrsc.org

Cell-Penetrating Peptides: Conjugating the probe to peptides that facilitate its entry into the cell. rsc.org

Masking Groups: Modifying the fluorophore with a substrate that, when cleaved, unmasks the fluorescent properties. mit.edu

These approaches enable the development of sophisticated tools for non-invasive, real-time monitoring of protease activity within the complex environment of a living cell. nih.gov

Studies on Protease Regulation and Post-Translational Modifications

The activity of proteases is tightly regulated within the cell through various mechanisms, including post-translational modifications (PTMs). H-Gly-Ala-Pro-AFC can be used in assays to study how these modifications affect enzyme function. For example, the activity of DPP-IV and related proteases can be influenced by their redox state and by modifications such as SUMOylation. nih.govaacrjournals.org

SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins, is a critical PTM that can alter a protein's function, localization, and stability. nih.gov Research has shown that SUMO proteases, which reverse this modification, can themselves be regulated by oxidative stress. nih.govistanbul.edu.tr This suggests a link between the redox state of the cell and the SUMOylation status of target proteins, including proteases. While direct evidence of H-Gly-Ala-Pro-AFC being used to study SUMOylation's effect on DPP-IV is not prominent in the provided search results, the substrate can be employed to measure the enzymatic activity of DPP-IV under conditions where its SUMOylation status is experimentally manipulated.

Similarly, the redox state of cysteine residues within a protease's active site can significantly impact its catalytic activity. mdpi.com Studies have demonstrated that the activity of DPP8 and DPP9, which are related to DPP-IV, is reversibly decreased by oxidation and increased by reduction. aacrjournals.org Assays using substrates like H-Gly-Ala-Pro-AFC can quantify these changes in activity in response to oxidizing or reducing agents, providing insight into the redox regulation of these enzymes.

| Regulatory Mechanism | Description | Potential Impact on Protease Activity |

| SUMOylation | Covalent attachment of SUMO proteins to target proteins. nih.gov | Can alter enzyme activity, stability, or interaction with other proteins. istanbul.edu.tr |

| Redox State | Oxidation or reduction of key amino acid residues, particularly cysteine. mdpi.com | Can reversibly or irreversibly inhibit or activate the protease. nih.gov |

| Glycosylation | Attachment of sugar moieties to the protein. nih.gov | Can influence protein folding, stability, and interaction with other molecules, though studies on DPP-IV suggest it is not essential for its catalytic activity. nih.gov |

Mechanistic Insights from Substrate Enzyme Interaction Studies

Analysis of Substrate Binding Sites and Catalytic Triad (B1167595) Interactions

The cleavage of H-Gly-Ala-Pro-AFC and similar substrates is mediated by a precise set of interactions within the enzyme's active site. The active site is typically located at the interface of two protein domains, an α/β hydrolase domain and a β-propeller domain. nih.gov It contains a catalytic triad of amino acids—commonly Serine (Ser), Aspartic acid (Asp), and Histidine (His)—which is essential for the hydrolytic cleavage of the peptide bond. sci-hub.senih.gov

The specificity of enzymes like DPP-IV for substrates with a penultimate proline is determined by the structure of its substrate-binding pockets, primarily the S1 and S2 subsites. nih.gov

S1 Subsite: This is a hydrophobic groove specifically shaped to accommodate the proline residue of the substrate. nih.gov This interaction correctly orients the substrate for cleavage. The enzyme's preference is strong for proline or, to a lesser extent, alanine (B10760859) at this P1 position (the second amino acid from the N-terminus). cambridge.orgmdpi.com

S2 Subsite: This subsite interacts with the N-terminal amino acid of the substrate (the P2 position). In the case of H-Gly-Ala-Pro-AFC, this is the Glycine (B1666218) residue. The S2 subsite in DPP-IV preferentially recognizes large hydrophobic and aromatic side chains, although it accommodates a range of residues. nih.gov

N-Terminus Recognition: The free N-terminus of the substrate is anchored by specific residues within the active site. In human DPP-IV, a conserved Glu-Glu motif serves as a recognition site that interacts with the substrate's N-terminal amino group, ensuring that only dipeptides are cleaved. nih.gov

Catalytic Triad Interaction: Once the substrate is bound, the scissile bond (between Proline and the AFC group) is positioned adjacent to the catalytic triad (e.g., S630, D708, and H740 in DPP-IV). nih.gov The serine residue initiates a nucleophilic attack on the carbonyl carbon of the peptide bond, leading to the formation of a tetrahedral intermediate and subsequent cleavage and release of the fluorogenic AFC molecule. nih.gov

Structural Homology Modeling and Computational Docking Studies

Computational methods, including homology modeling and molecular docking, are instrumental in visualizing and predicting the interactions between substrates like H-Gly-Ala-Pro-AFC and their target enzymes. researchgate.netissaasphil.orgnih.gov

Homology modeling is a technique used to generate a three-dimensional (3D) model of a protein when its experimental structure is unknown, using a related protein with a known structure as a template. researchgate.netissaasphil.org For enzymes in the prolyl peptidase family, high-resolution crystal structures of representatives like human DPP-IV are available, which can serve as templates to model related enzymes or mutants. nih.govnih.gov

Molecular docking simulates the binding process by fitting a ligand (the substrate) into the active site of a protein (the enzyme). nih.gov This approach predicts the preferred binding orientation and conformation of the substrate, as well as the binding affinity. issaasphil.org For H-Gly-Ala-Pro-AFC, docking studies can:

Confirm the key interactions identified through experimental methods, such as the fit of the proline ring in the S1 pocket and the positioning of the scissile bond near the catalytic triad.

Predict the role of specific amino acid residues in substrate recognition. pnas.org For example, simulations can highlight the importance of the substrate's primary α-amine group in the binding process. pnas.org

Provide a structural basis for interpreting kinetic data, explaining why certain amino acid substitutions in the substrate lead to higher or lower cleavage efficiency.

These computational studies are often guided and validated by experimental data from X-ray crystallography and NMR spectroscopy, which can reveal enzyme dynamics and the structure of enzyme-substrate complexes. nih.govpnas.org

Impact of Amino Acid Substitutions within the Substrate Peptide Sequence on Cleavage Efficiency

The efficiency of enzymatic cleavage is highly sensitive to the amino acid sequence of the substrate. Studies comparing H-Gly-Ala-Pro-AFC to its analogs reveal strict requirements at each position for optimal recognition and hydrolysis by enzymes like DPP-IV and FAP.

P1 Position (Proline): Proline is the most preferred residue at the P1 position for DPP-IV. cambridge.orgmdpi.com Alanine is also well-tolerated. cambridge.org However, substituting proline with other residues like serine, glycine, valine, or leucine (B10760876) results in significantly lower cleavage rates. nih.govcambridge.org The P1' position, which is the residue immediately following the cleavage site, must not be a proline or hydroxyproline (B1673980) for cleavage to occur. mdpi.com

N-terminal Blocking: The presence of a free N-terminus on the P2 amino acid is critical for many enzymes in this family. For instance, FAP shows a preference for N-terminally blocked substrates (e.g., Ac-Gly-Pro-AFC), whereas DPP-IV efficiently cleaves substrates with a free amino terminus (e.g., Gly-Pro-AFC). sci-hub.se

The following table summarizes kinetic data for the cleavage of various peptide substrates by DPP-IV and FAP, illustrating the impact of amino acid substitutions.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

|---|---|---|---|---|---|

| DPP-IV | Ala-Pro-AFC | >100 | >100 | 5.2 x 10⁶ | nih.gov |

| DPP-IV | Gly-Pro-AFC | 320 | 270 | 8.4 x 10⁵ | sci-hub.se |

| DPP-IV | Ac-Gly-Pro-AFC | No Activity | No Activity | No Activity | sci-hub.se |

| FAP | Ala-Pro-AFC | >500 | 0.14 | <280 | sci-hub.se |

| FAP | Gly-Pro-AFC | >500 | 0.06 | <120 | sci-hub.se |

| FAP | Ac-Gly-Pro-AFC | 150 | 1.5 | 1.0 x 10⁴ | sci-hub.se |

Advancements and Future Perspectives in Fluorogenic Peptide Substrate Design

Development of Novel Fluorogenic Tags and Quenching Mechanisms

The core of a fluorogenic substrate is its reporter system, which involves a fluorogenic tag and a quenching mechanism that is reversed by enzymatic action. researchgate.net The design of H-Gly-Ala-Pro-AFC utilizes the "pro-fluorophore" concept, a widely used and effective strategy. rsc.org The fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC), belongs to the coumarin (B35378) family of dyes. rsc.orgstanford.edu In the intact substrate, the fluorescence of the AFC molecule is significantly diminished because it is linked to the peptide chain via an amide bond. rsc.org This bond alters the electronic properties of the fluorophore, effectively quenching its emission. rsc.org Proteolytic cleavage of the scissile bond between Proline and AFC liberates the free 7-amino-4-trifluoromethylcoumarin, which is highly fluorescent, resulting in a "switch-on" signal that can be continuously monitored. stanford.edu

This "decaging" or pro-fluorophore activation is distinct from other prevalent quenching mechanisms, most notably Förster Resonance Energy Transfer (FRET). ossila.com FRET-based substrates employ a donor fluorophore and an acceptor quencher molecule attached to opposite ends of the peptide. researchgate.netlistlabs.com In the intact state, the close proximity of the pair allows energy from the excited donor to be transferred non-radiatively to the quencher. ontosight.ailistlabs.com Cleavage of the peptide separates the donor and quencher, disrupting FRET and restoring the donor's fluorescence. researchgate.net Another approach involves self-quenching, where a high density of fluorophores on a polymer backbone quenches their collective signal until cleavage releases fluorescent monomers. rsc.orgstanford.edu

Recent advancements have focused on developing novel tags to improve sensitivity and expand the range of applications. Rhodamine 110 (R110) based substrates, for example, have demonstrated 50- to 300-fold greater sensitivity than analogous AMC-based substrates due to the higher fluorescence of the product and enhanced reactivity. thermofisher.com Genetically encoded reporters, such as Green Fluorescent Protein (GFP), have also been engineered into protease reporters like FlipGFP, which can be adapted to monitor viral protease activity in living cells. mdpi.com

| Mechanism Type | Description | Examples of Reporter Groups |

| Pro-fluorophore (Decaging) | The peptide substrate itself quenches the attached fluorophore. Cleavage releases the free, unquenched fluorophore. rsc.org | 7-amino-4-methylcoumarin (B1665955) (AMC), 7-amino-4-trifluoromethylcoumarin (AFC). rsc.orgpnas.org |

| FRET (Quenched) | A donor fluorophore and an acceptor quencher are linked by the peptide. Energy is transferred non-radiatively from donor to quencher until cleavage separates them, restoring donor fluorescence. researchgate.netlistlabs.com | EDANS/DABCYL, oAbz/Dnp. nih.govnih.gov |

| Polymer (Self-Quenching) | Multiple copies of a fluorophore are attached to a polymer backbone, causing self-quenching. Protease activity liberates individual fluorescent fragments. rsc.orgstanford.edu | Cy5.5 on a poly-lysine backbone. rsc.org |

| Genetically Encoded | Proteins like GFP are engineered to change their fluorescent properties upon protease cleavage. These can be expressed directly within cells. mdpi.com | FlipGFP, ZipGFP, iCasper. mdpi.comresearchgate.net |

Strategies for Enhanced Substrate Selectivity and Sensitivity

The utility of a fluorogenic substrate is defined by its selectivity for the target protease and the sensitivity of its signal. nih.govpnas.org For H-Gly-Ala-Pro-AFC, selectivity is primarily determined by the "Gly-Pro" dipeptide sequence, which mimics the natural recognition motif for proteases like DPP IV and FAP. nih.govsci-hub.se However, many proteases share overlapping specificities, creating a need for strategies to engineer highly selective probes. nih.gov

One powerful strategy is the incorporation of unnatural amino acids into the peptide sequence. nih.govnih.gov These non-canonical residues can probe the chemical space of a protease's active site more effectively than the 20 natural amino acids, leading to substrates with significantly improved specificity and activity. nih.govnih.gov For instance, studies on human cytomegalovirus protease showed that replacing natural amino acids with optimized unnatural ones resulted in a substrate with a more than 60-fold greater catalytic efficiency. capes.gov.br Another advanced method involves designing substrates that interact with protease exosites—binding sites that are distinct from the active site. nih.gov Engaging these secondary sites can dramatically enhance both the rate and selectivity of substrate cleavage. nih.gov

Sensitivity is intrinsically linked to the photophysical properties of the fluorophore and the efficiency of the quenching mechanism. The development of fluorophores with higher quantum yields is a key objective. For example, 7-amino-4-carbamoylmethylcoumarin (ACC) was developed as an alternative to AMC, offering an approximately 3-fold increased quantum yield. pnas.org This enhancement allows for the use of lower enzyme and substrate concentrations, which is critical when screening large libraries or working with low-abundance enzymes. pnas.org Ratiometric detection, where the fluorescent signal is measured at two different wavelengths, provides an internal reference that corrects for variations in probe concentration or instrument settings, further improving the accuracy and sensitivity of protease assays. rsc.org

| Strategy | Description |

| Positional Scanning Libraries | Combinatorial libraries are used to systematically test amino acids at each position (P4, P3, P2, etc.) of the peptide substrate to identify the optimal recognition sequence for a given protease. stanford.edupnas.org |

| Incorporation of Unnatural Amino Acids | Introducing non-canonical amino acids into the peptide backbone can create highly specific interactions with the target protease's active site, reducing off-target cleavage. nih.govnih.gov |

| Exosite-Interacting Peptides | Substrates are designed with additional peptide motifs that bind to exosites on the protease surface, enhancing both binding affinity and cleavage selectivity. nih.gov |

| Fluorophore Optimization | Novel fluorophores with superior photophysical properties (e.g., higher quantum yield, longer emission wavelengths) are developed to increase signal intensity and sensitivity. pnas.org |

Potential for Multiplexed Protease Activity Profiling

Analyzing the activity of a single protease provides valuable but limited information. In complex biological samples like cell lysates or plasma, multiple proteases are active simultaneously. nih.govresearchgate.net Multiplexed profiling aims to measure the activities of many proteases at once, offering a more holistic view of the "proteolytic signature" of a given biological state. ucsf.edu

One approach to multiplexing uses panels of moderately selective fluorogenic substrates. nih.gov In this method, a sample is assayed against a library of different substrates, which may include probes like H-Gly-Ala-Pro-AFC for DPP IV/FAP activity, alongside substrates for other proteases. nih.gov Because the specificities of the substrates can overlap, the resulting activity pattern is deconvoluted using computational methods to infer the activity levels of individual proteases. nih.gov This technique, known as Proteolytic Activity Matrix Analysis (PrAMA), has been successfully applied to clinical samples. nih.gov

A more powerful and unbiased method is Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS). researchgate.netucsf.edu This technique employs a highly diverse library of peptides. ucsf.edu After incubation with a biological sample, the resulting cleavage products are identified and quantified by mass spectrometry. researchgate.net This reveals the substrate preferences of all active proteases in the sample, generating a comprehensive specificity profile without the need for pre-selected fluorogenic probes. nih.govucsf.edu While MSP-MS does not use fluorogenic substrates directly for detection, the specificity data it generates is crucial for designing highly selective fluorogenic probes for subsequent validation and imaging studies. nih.gov Furthermore, multiplexing can be achieved by using fluorophores with distinct spectral properties, allowing for the simultaneous detection of two or more cleavage events in the same well. rsc.org

Integration with Advanced Imaging Techniques

A major frontier in protease research is the ability to visualize enzymatic activity directly within its biological context, such as in living cells or whole organisms. stanford.eduresearchgate.net Fluorogenic substrates like H-Gly-Ala-Pro-AFC are increasingly being integrated with advanced imaging modalities to achieve this. nih.gov

At the cellular level, these probes can be used to visualize enzymatic activity and map its subcellular location. ontosight.ai For example, H-Ala-Pro-AFC was used in a cleavage assay to confirm the expression and activity of FAP on the surface of engineered cells. nih.gov These cells were subsequently implanted into animal models for in vivo studies, demonstrating the probe's utility in validating cellular tools for advanced imaging experiments. nih.gov

For in vivo imaging, a key challenge is achieving sufficient signal penetration through biological tissue. This has driven the development of probes that utilize near-infrared (NIR) fluorophores, as NIR light has lower absorption and scattering in tissue, allowing for deeper imaging. stanford.eduresearchgate.net Beyond traditional fluorescence microscopy, novel imaging platforms are emerging. One innovative approach uses protease-activated "vasoprobes" for detection with magnetic resonance imaging (MRI). nih.gov In this system, a peptide that induces vasodilation is blocked by a protease recognition sequence. Cleavage by a target protease like FAP releases the vasoactive fragment, causing a local change in blood flow that can be detected by MRI, enabling noninvasive imaging of enzyme activity deep within living tissue. nih.gov The integration of substrates like H-Gly-Ala-Pro-AFC into these multi-modal imaging strategies represents a significant step towards the noninvasive detection of disease-related enzyme activity in situ. nih.gov

Q & A

Q. How should researchers statistically analyze dose-response curves in H-Gly-Ala-Pro-AFC assays?

Q. What are the best practices for visualizing H-Gly-Ala-Pro-AFC assay results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.